molecular formula C19H19N3O B14213306 Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]- CAS No. 831170-30-0

Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]-

Cat. No.: B14213306
CAS No.: 831170-30-0
M. Wt: 305.4 g/mol
InChI Key: REDPSMWIJNNMHS-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]- is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound combines the structural motifs of pyridine, imidazole, and tetrahydrofuran, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]- typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the tetrahydrofuran moiety and the phenyl group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the cyclization of the pyridine ring under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, the compound has shown potential as an enzyme inhibitor and a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways .

Medicine

Medically, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific molecular targets makes it a promising candidate for drug development .

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. In receptor studies, it acts as a ligand, influencing the receptor’s conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]- apart is its combination of structural motifs, which endows it with a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to industrial production .

Properties

CAS No.

831170-30-0

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

2-[1-(oxolan-2-ylmethyl)-2-phenylimidazol-4-yl]pyridine

InChI

InChI=1S/C19H19N3O/c1-2-7-15(8-3-1)19-21-18(17-10-4-5-11-20-17)14-22(19)13-16-9-6-12-23-16/h1-5,7-8,10-11,14,16H,6,9,12-13H2

InChI Key

REDPSMWIJNNMHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=C(N=C2C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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